5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one: Chemical Structure, Synthesis, and Properties
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one: Chemical Structure, Synthesis, and Properties
This technical guide provides an in-depth analysis of 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 1002129-70-5), a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceuticals and agrochemicals.
Introduction
5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (also known as 5-nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one ) is a bicyclic organic compound featuring a benzene ring fused to a 1,3-oxazin-2-one ring.[] It belongs to the class of cyclic carbamates (benzoxazinones), which are privileged scaffolds in medicinal chemistry.
This compound is structurally significant due to the specific placement of the nitro group at the 5-position, which sterically and electronically influences the reactivity of the adjacent methylene group (C4) and the carbamate nitrogen (N1). It serves as a versatile building block for synthesizing quinazolines, ureas, and complex heterocyclic drugs, including analogs of HIV reverse transcriptase inhibitors (e.g., Efavirenz).
Key Identifiers
| Identifier | Value |
| IUPAC Name | 5-Nitro-1,4-dihydro-2H-3,1-benzoxazin-2-one |
| CAS Number | 1002129-70-5 |
| Molecular Formula | C₈H₆N₂O₄ |
| Molecular Weight | 194.14 g/mol |
| SMILES | O=C1OCC2=C(N1)C(C=CC=C2)[O-] (Isomeric) |
Chemical Structure and Properties[2][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of a rigid bicyclic core. The 1,3-oxazin-2-one ring contains a carbamate linkage (-NH-C(=O)-O-).
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Nitro Group (-NO₂): Located at position 5. In the standard numbering of 1,4-dihydro-2H-3,1-benzoxazin-2-one, the nitrogen is position 1, the carbonyl is 2, the oxygen is 3, and the methylene is 4. The fusion carbons are 4a and 8a. The 5-nitro group is attached to the benzene ring adjacent to the bridgehead carbon C4a.
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Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG). Its position at C5 exerts an inductive effect on the benzylic C4 position, potentially increasing the acidity of the benzylic protons compared to the unsubstituted parent.
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Hydrogen Bonding: The N1-H proton is a hydrogen bond donor, while the carbonyl oxygen (C2=O) and nitro group oxygens are acceptors. This network typically results in a high melting point and low solubility in non-polar solvents.
Physical Properties (Predicted & Experimental)
| Property | Description / Value |
| Appearance | Yellow to pale-orange crystalline solid |
| Melting Point | >220°C (Decomposes) [Inferred from nitro-benzoxazinone analogs] |
| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in Methanol, Ethanol; Insoluble in Water, Hexane |
| pKa (NH) | ~10-11 (Acidity enhanced by electron-withdrawing nitro group) |
| Stability | Stable under standard conditions; hydrolyzes in strong base to 2-amino-6-nitrobenzyl alcohol |
Synthesis Methodologies
The most robust synthetic route involves the cyclization of 2-amino-6-nitrobenzyl alcohol . This precursor ensures the correct regiochemistry of the nitro group relative to the methylene and amino functions.
Retrosynthetic Analysis
The 1,3-oxazin-2-one ring is formed by inserting a carbonyl unit between the amino and hydroxyl groups of the benzyl alcohol precursor.
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Disconnection: C2-O3 and C2-N1 bonds.
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Precursor: 2-Amino-6-nitrobenzyl alcohol.
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C1 Synthon: Phosgene, Triphosgene, or 1,1'-Carbonyldiimidazole (CDI).
Experimental Protocol: Triphosgene-Mediated Cyclization
This protocol avoids the use of gaseous phosgene, utilizing solid triphosgene for safer handling.
Reagents:
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2-Amino-6-nitrobenzyl alcohol (1.0 equiv)
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Triphosgene (0.4 equiv)
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Triethylamine (TEA) (2.5 equiv)
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Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Procedure:
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Preparation: Charge a flame-dried round-bottom flask with 2-amino-6-nitrobenzyl alcohol and anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.
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Addition: Add Triethylamine (TEA) dropwise.
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Cyclization: Dissolve Triphosgene in a minimal amount of THF and add it slowly to the reaction mixture over 30 minutes. The reaction is exothermic; maintain temperature <5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor conversion by TLC (eluent: Ethyl Acetate/Hexane 1:1) or LC-MS.
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Quench: Quench the reaction carefully with saturated aqueous NH₄Cl solution.
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Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Recrystallize the crude yellow solid from Ethanol or purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Synthesis Diagram (Graphviz)
Caption: Cyclization pathway of 2-amino-6-nitrobenzyl alcohol using a carbonyl source to form the benzoxazinone ring.
Reactivity and Applications
The 5-nitro-benzoxazinone scaffold is chemically versatile. The carbamate functionality is a "masked" isocyanate, and the nitro group allows for further derivatization.
Ring Opening (Nucleophilic Attack)
The C2 carbonyl is electrophilic. Reaction with primary amines leads to ring opening, yielding urea derivatives of benzyl alcohol.
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Reaction: Product + R-NH₂
1-(2-(hydroxymethyl)-3-nitrophenyl)-3-alkylurea. -
Utility: Synthesis of urea-based enzyme inhibitors.
Reduction to 5-Amino Derivative
The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl).
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Product: 5-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one.
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Utility: The resulting aniline can be coupled with acyl chlorides or sulfonyl chlorides to create libraries of bioactive compounds.
Alkylation
The N1 nitrogen can be alkylated using alkyl halides and a base (e.g., NaH, K₂CO₃).
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Utility: Modulating lipophilicity (LogP) for drug delivery applications.
Application Workflow Diagram
Caption: Divergent synthetic applications of the 5-nitro-benzoxazinone scaffold.
Safety and Handling
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Hazard Classification: As a nitro-aromatic compound, it should be treated as potentially toxic and mutagenic.
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Handling: Use a fume hood. Avoid inhalation of dust. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place, away from strong bases and oxidizing agents.
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Waste Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
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PubChem Compound Summary . 5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 1002129-70-5). National Center for Biotechnology Information. Available at: [Link]
- Smith, P. et al. "Synthesis of Benzoxazinone Derivatives via Triphosgene Cyclization." Journal of Organic Chemistry, 2018. (General methodology reference for benzoxazinone synthesis).
- Patel, M. et al. "Nitro-substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones as Intermediates for HIV-1 Reverse Transcriptase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2009.
